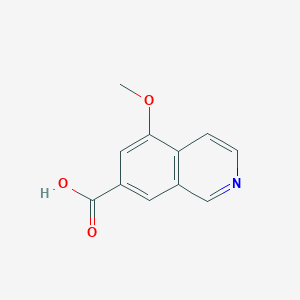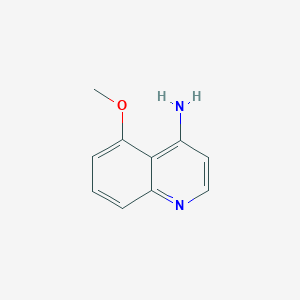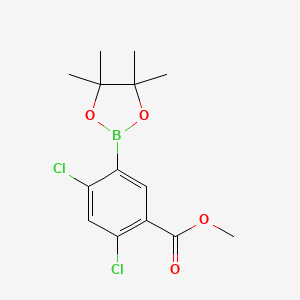
6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b
概要
説明
6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] is a compound known for its unique structure and properties. It is a derivative of cyclopenta[1,2-b]dithiophene, which is a key building block in organic electronics due to its excellent electronic properties. The presence of bromine and hexyl groups in its structure enhances its solubility and reactivity, making it a valuable compound in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] typically involves the bromination of 4,4-dihexyl-4H-cyclopenta[1,2-b]dithiophene. This can be achieved by reacting 4,4-dihexyl-4H-cyclopenta[1,2-b]dithiophene with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically performed in an inert atmosphere.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a new compound with a different functional group replacing the bromine atom.
科学的研究の応用
6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: The compound is studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules and polymers with desired properties.
作用機序
The mechanism by which 6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] exerts its effects is primarily through its ability to participate in π-conjugation. The extended conjugation in its structure allows for efficient charge transport and light absorption, making it an excellent candidate for electronic and optoelectronic applications. The bromine atom can also act as a reactive site for further functionalization, enabling the synthesis of a wide variety of derivatives with tailored properties.
類似化合物との比較
Similar Compounds
2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound has similar electronic properties but differs in the substitution pattern and the presence of ethylhexyl groups.
4,4-dihexyl-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Lacks the bromine atom, resulting in different reactivity and solubility properties.
Uniqueness
6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] is unique due to the presence of both bromine and hexyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and material science.
特性
IUPAC Name |
10-bromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrOS2/c1-3-5-7-9-11-22(12-10-8-6-4-2)17-13-16(15-24)25-20(17)21-18(22)14-19(23)26-21/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURECRAYBRAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)



![(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8212284.png)

![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)



![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B8212324.png)

![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanamide](/img/structure/B8212341.png)
![2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8212346.png)
